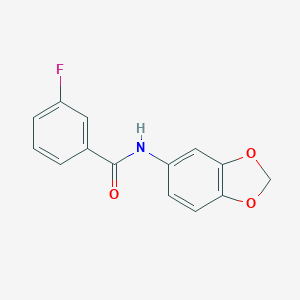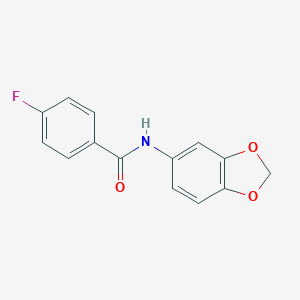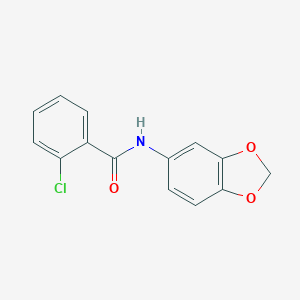![molecular formula C19H14N2O6S B398492 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide CAS No. 351442-20-1](/img/structure/B398492.png)
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is a complex organic compound that features a dibenzofuran ring system. Dibenzofuran derivatives are known for their wide range of biological activities, making them valuable in various fields of scientific research .
Preparation Methods
The synthesis of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves the reaction of 2-methoxydibenzofuran with 4-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different sulfonamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential cytotoxic activity against cancer cell lines.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cathepsin enzymes, which play a role in protein degradation within cells . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can be compared to other dibenzofuran derivatives, such as:
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide: Known for its cytotoxic activity against cancer cell lines.
8-methoxypsoralen: Used in the treatment of skin diseases like psoriasis.
Angelicin: Another benzofuran derivative with biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
351442-20-1 |
|---|---|
Molecular Formula |
C19H14N2O6S |
Molecular Weight |
398.4g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H14N2O6S/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)20-28(24,25)13-8-6-12(7-9-13)21(22)23/h2-11,20H,1H3 |
InChI Key |
DOKFYALGHJFBTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B398409.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B398410.png)
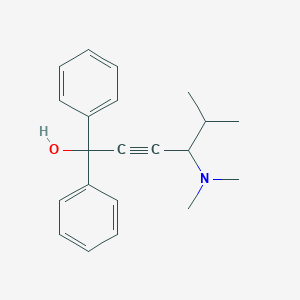

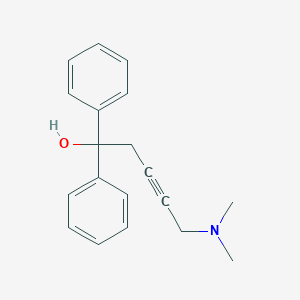
![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)
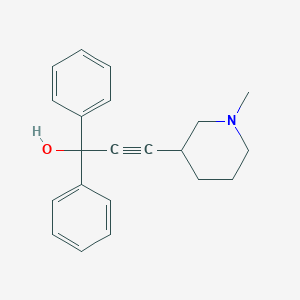
![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)
